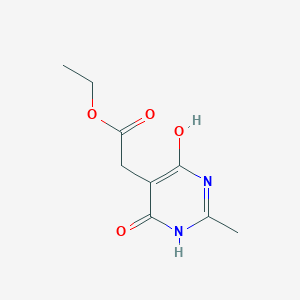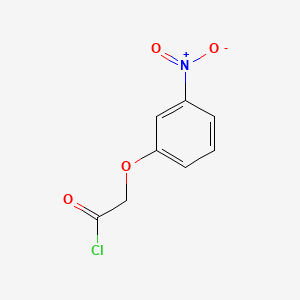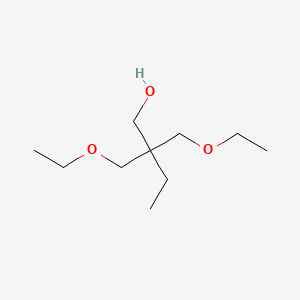
2,2-Bis(ethoxymethyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(ethoxymethyl)butan-1-ol is an organic compound with the molecular formula C10H22O3 It is a type of alcohol, characterized by the presence of two ethoxymethyl groups attached to the second carbon of a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(ethoxymethyl)butan-1-ol typically involves the reaction of butan-1-ol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(ethoxymethyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-Bis(ethoxymethyl)butanal or 2,2-Bis(ethoxymethyl)butanoic acid.
Reduction: Formation of 2,2-Bis(ethoxymethyl)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Bis(ethoxymethyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a solvent and intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Bis(ethoxymethyl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in antimicrobial applications, the compound may disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. In drug delivery systems, it may enhance the solubility and stability of the drug, facilitating its transport and release at the target site.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(methoxymethyl)butan-1-ol: Similar structure but with methoxymethyl groups instead of ethoxymethyl groups.
2,2-Bis(ethoxymethyl)pentan-1-ol: Similar structure but with a pentanol backbone instead of butanol.
2,2-Bis(ethoxymethyl)propan-1-ol: Similar structure but with a propanol backbone instead of butanol.
Uniqueness
2,2-Bis(ethoxymethyl)butan-1-ol is unique due to the presence of two ethoxymethyl groups, which impart specific chemical properties such as increased solubility in organic solvents and potential for forming stable complexes with other molecules. These properties make it a valuable compound in various applications, particularly in the fields of organic synthesis and drug delivery.
Properties
CAS No. |
93859-36-0 |
|---|---|
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2,2-bis(ethoxymethyl)butan-1-ol |
InChI |
InChI=1S/C10H22O3/c1-4-10(7-11,8-12-5-2)9-13-6-3/h11H,4-9H2,1-3H3 |
InChI Key |
OJJGNIICITWWPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(COCC)COCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12641869.png)

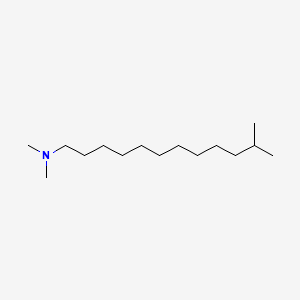
![N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12641880.png)
![3-(2,3-Difluorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12641882.png)
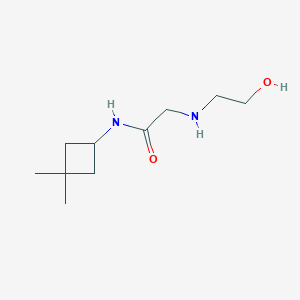
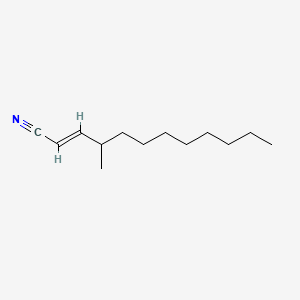
![1-{5-[(4-Fluorophenyl)methyl]furan-2-yl}-3-hydroxy-3-[1-(2-methoxypropan-2-yl)-1H-1,2,4-triazol-3-yl]prop-2-en-1-one](/img/structure/B12641905.png)
